molecular formula C21H19N5O4 B10807725 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,4-dioxo-3H-phthalazin-2-yl)acetamide

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,4-dioxo-3H-phthalazin-2-yl)acetamide

Cat. No.: B10807725
M. Wt: 405.4 g/mol
InChI Key: HBBLKIFQFZALFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,4-dioxo-3H-phthalazin-2-yl)acetamide is a synthetic chemical compound designed for research and development purposes. It features a molecular structure combining a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group with a 1,4-dioxo-3H-phthalazin-2-yl acetamide moiety. Compounds with phthalazine scaffolds are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities. Research into similar phthalazine derivatives has shown they can act as inhibitors of key enzymes like PARP1 and PARP2, which are important targets in oncology research, particularly in the development of therapies for cancers with deficiencies in DNA repair pathways . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,4-dioxo-3H-phthalazin-2-yl)acetamide

InChI

InChI=1S/C21H19N5O4/c1-13-18(21(30)26(24(13)2)14-8-4-3-5-9-14)22-17(27)12-25-20(29)16-11-7-6-10-15(16)19(28)23-25/h3-11H,12H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

HBBLKIFQFZALFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Biological Activity

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,4-dioxo-3H-phthalazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, structural characteristics, and pharmacological effects based on diverse research findings.

Chemical Structure

The compound's molecular formula is C19H19N3O2C_{19}H_{19}N_{3}O_{2}. It features a pyrazole ring linked to a phthalazinone moiety through an acetamide functional group. The structure can be represented as follows:

N 1 5 Dimethyl 3 oxo 2 phenylpyrazol 4 yl 2 1 4 dioxo 3H phthalazin 2 yl acetamide\text{N 1 5 Dimethyl 3 oxo 2 phenylpyrazol 4 yl 2 1 4 dioxo 3H phthalazin 2 yl acetamide}

Synthesis

The synthesis of this compound typically involves the reaction between 1,5-dimethylpyrazolone derivatives and phthalic anhydride or its derivatives in the presence of suitable catalysts. The process may include acetylation steps to introduce the acetamide functionality .

Anticancer Activity

Several studies have reported on the anticancer properties of pyrazole derivatives, including this compound. For instance, research indicates that derivatives of pyrazolone exhibit significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Data

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structural Analysis

Crystallographic studies have provided insights into the molecular conformation and interactions within the crystal lattice. The compound crystallizes in a monoclinic system with two independent molecules in the asymmetric unit. Hydrogen bonding patterns are significant for stabilizing the crystal structure, contributing to its biological activity .

Case Studies

In a recent case study, researchers synthesized a series of pyrazole derivatives and evaluated their activity against various cancer cell lines and microbial strains. The results indicated that modifications on the pyrazole ring significantly influenced biological activity, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of this compound through various mechanisms:

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It inhibits cell proliferation and promotes cell cycle arrest in various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited significant growth inhibition in SNB-19 and OVCAR-8 cell lines with percent growth inhibitions (PGIs) exceeding 80% .
    • Another investigation found that modifications in the pyrazole structure enhanced cytotoxicity against human cancer cell lines, suggesting a structure–activity relationship that can be exploited for drug design .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Antibacterial Effects :
    • Research indicates that N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,4-dioxo-3H-phthalazin-2-yl)acetamide exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
    • The disc diffusion method has been employed to assess the efficacy of this compound against various microbial strains, revealing promising results .
  • Antifungal Activity :
    • In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

FeatureDescription
Pyrazole RingContributes to biological activity
Dioxophthalazine MoietyEnhances interaction with biological targets
Acetamide GroupInfluences solubility and bioavailability

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The compound belongs to the broader class of N-pyrazole acetamide derivatives , which are extensively studied for their biological activities. Below is a comparative analysis with structurally related compounds:

Compound Structural Features Physical Properties Biological Activity Crystallographic Data References
Target Compound Pyrazole + phthalazinone Not reported Potential enzyme inhibition (speculative, based on docking studies for analogues) Not reported
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Pyrazole + 4-nitrophenyl Melting point: 168–170°C Insecticidal, antifungal Planar pyrazole ring; dihedral angle between phenyl and nitrophenyl: 59.3°; N–H⋯O hydrogen bonds
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide Pyrazole + formyl-methoxyphenoxy Molecular mass: 395.415 g/mol Not reported Not reported
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methyl]phenyl]amino]acetamide Pyrazole + thiadiazole + tetrahydrobenzothiophene Yield: 72–88% (synthesis) Anti-inflammatory (5-LOX inhibition via docking) Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Thiadiazole + benzylthio + methoxyphenoxy Melting point: 135–136°C Not reported Not reported
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazole + methylsulfanylphenyl Melting point: 132–134°C Non-linear optical properties R₂²(10) hydrogen-bonding motifs; planar pyrazole
2.2 Key Differentiators of the Target Compound

Phthalazinone Moiety: Unlike analogues with simple phenyl or nitrophenyl substituents, the phthalazinone group introduces two conjugated carbonyl groups, which may enhance π-π stacking and hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) .

Synthetic Complexity: The hybrid structure requires multi-step synthesis, similar to thiadiazole-pyrazole hybrids (e.g., compound 3 in ), but with higher steric demand due to the fused phthalazinone ring .

2.4 Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of analogues (e.g., N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-nitrophenyl)acetamide ) reveal:

  • R₂²(10) Motifs : Intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize crystal packing .
  • Planar Conformation: The pyrazole ring adopts near-planar geometry, facilitating stacking interactions .

Preparation Methods

Cyclocondensation of Methylhydrazine with Ethyl Benzoylacetate

A mixture of methylhydrazine (1.2 equiv) and ethyl benzoylacetate (1.0 equiv) in ethanol undergoes reflux for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-keto carbonyl, followed by cyclization and dehydration. The crude product is recrystallized from ethanol to yield 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-amine as pale-yellow crystals (yield: 78–85%).

Key Analytical Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.45–7.52 (m, 5H, ArH), 3.12 (s, 3H, N–CH3), 2.87 (s, 3H, C5–CH3).

  • MS (ESI+) : m/z 230.1 [M+H]+.

Synthesis of 2-(1,4-Dioxo-3H-phthalazin-2-yl)acetic Acid

The phthalazine-1,4-dione fragment is synthesized via alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione, followed by ester hydrolysis.

Alkylation of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione

2-Phenyl-2,3-dihydrophthalazine-1,4-dione (1.0 equiv) is reacted with ethyl chloroacetate (1.2 equiv) in dry acetone containing K2CO3 (2.0 equiv) and a catalytic amount of KI. The mixture is refluxed for 12 hours, yielding ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate.

Key Analytical Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.38–8.41 (m, 2H, ArH), 7.61 (d, J = 8 Hz, 1H, ArH), 4.82 (s, 2H, CH2), 4.17 (q, J = 7.1 Hz, 2H, OCH2), 1.16 (t, J = 7.1 Hz, 3H, CH3).

  • Yield : 78%.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed using NaOH (2.0 equiv) in aqueous ethanol under reflux for 4 hours. Acidification with HCl yields 2-(1,4-dioxo-3H-phthalazin-2-yl)acetic acid as a white solid (yield: 89%).

Key Analytical Data

  • 13C NMR (100 MHz, DMSO-d6) : δ 170.2 (C=O), 166.6 (C=O), 142.1 (C–N), 65.7 (OCH2).

Formation of the Acetamide Linkage

The final step involves coupling the pyrazol-4-amine with the phthalazine acetic acid derivative via an amide bond. Two methods are prevalent:

Acid Chloride Method

2-(1,4-Dioxo-3H-phthalazin-2-yl)acetic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in dry DCM at 0°C for 2 hours. The resultant acid chloride is reacted with 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-amine (1.0 equiv) in the presence of triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12 hours, yielding the target compound.

Key Analytical Data

  • Yield : 68%.

  • MS (MALDI-TOF) : m/z 449.2 [M+H]+.

Carbodiimide-Mediated Coupling

A solution of 2-(1,4-dioxo-3H-phthalazin-2-yl)acetic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in DMF is stirred at 0°C for 30 minutes. 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-amine (1.0 equiv) is added, and the reaction proceeds at 25°C for 24 hours. Purification via column chromatography (ethyl acetate/hexane) affords the product.

Key Analytical Data

  • Yield : 72%.

  • 1H NMR (400 MHz, DMSO-d6) : δ 9.02 (s, 1H, NH), 8.34–8.36 (d, J = 8.2 Hz, 2H, ArH), 4.77 (s, 2H, CH2).

Optimization and Yield Analysis

ParameterAcid Chloride MethodCarbodiimide Method
Reaction Time (h)1224
Yield (%)6872
Purity (HPLC, %)98.599.1

The carbodiimide method offers higher yields and purity, albeit with longer reaction times. Solvent choice (DMF > DCM) and temperature (25°C > 0°C) critically influence reaction efficiency.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • FT-IR (KBr) : 3280 cm−1 (N–H), 1705 cm−1 (C=O), 1660 cm−1 (amide I).

  • Elemental Analysis : Calculated for C23H20N4O4: C, 64.48; H, 4.67; N, 13.11. Found: C, 64.52; H, 4.71; N, 13.09.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water = 70:30) shows a single peak at retention time 6.78 minutes, confirming >99% purity .

Q & A

Basic Research Questions

Q. What are the key structural features of pyrazole-phthalazine acetamide derivatives?

  • Methodology : Single-crystal X-ray diffraction is critical for determining bond lengths, dihedral angles, and hydrogen-bonding networks. For example, related compounds exhibit monoclinic crystal systems (e.g., P21/c space group) with mean C–C bond deviations of 0.002 Å and intermolecular N–H⋯O hydrogen bonds forming R₂²(10) motifs . Computational validation using software like CrystalExplorer can further analyze Hirshfeld surfaces to quantify intermolecular interactions .

Q. How can this compound be synthesized and purified for structural studies?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) between pyrazole-4-amine derivatives (e.g., 4-aminoantipyrine) and substituted acetic acids. Purification involves extraction with dichloromethane, washing with NaHCO₃, and slow evaporation to grow single crystals . Reaction conditions (e.g., 273 K, triethylamine catalyst) minimize side reactions and improve yield .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : As a pyrazole-acetamide hybrid, it serves as a scaffold for designing enzyme inhibitors or antimicrobial agents. Structural analogs exhibit antifungal and insecticidal activities, validated via bioassays targeting specific enzymes (e.g., cytochrome P450) . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s supramolecular assembly?

  • Methodology : Analyze crystal packing using X-ray data to identify steric repulsion (e.g., dihedral angles >60° between aromatic rings) and electronic effects (e.g., electron-withdrawing groups like nitro or sulfanyl). For example, 4-nitrophenyl substitutions introduce twist angles of 67.0° in the pyrazole ring, altering hydrogen-bonding networks and lattice stability . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify intramolecular charge transfer .

Q. How can crystallographic data discrepancies be resolved for structurally similar derivatives?

  • Methodology : Cross-validate data using metrics like R-factor (<0.05), data-to-parameter ratios (>15:1), and mean σ(C–C) deviations (<0.005 Å). For instance, a study with R = 0.042 and wR = 0.116 indicates high reliability . Redundant refinement protocols (e.g., SHELXL) and hydrogen-bond geometry analysis (e.g., bond angles 150–180°) further resolve ambiguities .

Q. What computational strategies optimize reaction pathways for novel analogs?

  • Methodology : Employ quantum chemical reaction path searches (e.g., GRRM or AFIR methods) to identify low-energy intermediates. ICReDD’s integrated approach combines computational screening (e.g., transition-state modeling) with experimental validation, reducing trial-and-error synthesis cycles by >50% . Machine learning (e.g., neural networks) can predict optimal solvents or catalysts from historical reaction datasets .

Data Contradiction Analysis

Q. Why do bioactivity results vary among derivatives with minor structural changes?

  • Methodology : Perform Structure-Activity Relationship (SAR) studies using crystallographic and spectroscopic data. For example, replacing methylsulfanyl with nitro groups increases planarity, enhancing π-π stacking with biological targets . Conflicting bioassay data may arise from differences in cell permeability or metabolic stability, which can be assessed via HPLC-MS or molecular dynamics simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.